molecular formula C26H27N5O7S B020160 Hydroxy Desmethyl Bosentan CAS No. 253688-62-9

Hydroxy Desmethyl Bosentan

货号: B020160
CAS 编号: 253688-62-9
分子量: 553.6 g/mol
InChI 键: JXXCMZWROOURSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxy Desmethyl Bosentan, also known as Ro 64-1056, is a metabolite of Bosentan. Bosentan is a dual endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. This compound is produced in the liver through the action of cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 .

作用机制

Target of Action

Hydroxy Desmethyl Bosentan is a metabolite of Bosentan . Bosentan is a competitive and dual antagonist of endothelin-1 (ET) for the ET A and ET B receptors . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

Bosentan, and by extension this compound, works by competitively binding to the ET A and ET B receptors . This prevents the endogenous binding partner, endothelin-1 (ET-1), from binding to these receptors . The Ki values for Bosentan’s interaction with the ET A and ET B receptors are 4.7 nM and 95 nM, respectively .

Biochemical Pathways

The action of this compound affects the endothelin pathway . By blocking the binding of ET-1 to its receptors, Bosentan inhibits the vasoconstrictive and proliferative effects of ET-1 . This leads to vasodilation and a reduction in cell proliferation .

Pharmacokinetics

Bosentan is metabolized in the liver via the cytochrome P450 enzymes CYP2C9 and CYP3A4 to produce this compound . The pharmacokinetics of Bosentan are dose-dependent . A target-mediated drug disposition (TMDD) model has been developed for Bosentan, explaining the non-linearity in its pharmacokinetics and its effect on ET-1 in plasma and urine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism of Bosentan . Additionally, factors such as the patient’s liver function could also influence the drug’s efficacy and stability .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Desmethyl Bosentan involves the metabolic conversion of Bosentan. This conversion is catalyzed by the cytochrome P450 enzymes in the liver. The specific synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature. the general process involves the hydroxylation and demethylation of Bosentan .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. The compound is typically produced as a metabolite during the metabolism of Bosentan in the liver. The process involves the use of cytochrome P450 enzymes to catalyze the conversion .

化学反应分析

Types of Reactions: Hydroxy Desmethyl Bosentan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional hydroxylated metabolites, while substitution reactions can yield a variety of derivatives .

科学研究应用

Pharmacological Profile

Hydroxy Desmethyl Bosentan is noted for its interaction with various biological targets, particularly in the context of drug metabolism and transport. Research indicates that HDB exhibits a pharmacokinetic interaction profile similar to that of its parent compound, Bosentan. Specifically, it has been shown to:

  • Induce Cytochrome P450 Enzymes : HDB significantly induces the expression of CYP3A4, a critical enzyme involved in drug metabolism. This induction can lead to altered pharmacokinetics of co-administered drugs, potentially affecting their efficacy and safety profiles .
  • Influence Drug Transporters : HDB has been found to inhibit organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are essential for drug uptake into cells. This inhibition may impact the absorption and distribution of other therapeutic agents .

Therapeutic Implications

The therapeutic implications of this compound extend beyond its role as a metabolite. Its properties suggest potential applications in various clinical scenarios:

  • Pulmonary Arterial Hypertension : As a metabolite of Bosentan, HDB may contribute to the overall therapeutic effects observed in PAH treatment. Its ability to modulate endothelin receptor activity enhances the efficacy of Bosentan in managing this condition .
  • Drug-Drug Interactions : Understanding the interactions mediated by HDB is crucial for optimizing combination therapies. Its induction of CYP3A4 and inhibition of OATP transporters necessitate careful consideration when prescribing drugs that rely on these pathways for metabolism and excretion .

Analytical Applications

HDB serves as an important reference standard in analytical chemistry:

  • Quality Control : In pharmaceutical development, HDB is utilized as a reference standard to ensure the purity and quality of Bosentan formulations. Its presence can indicate the metabolic profile of Bosentan during synthesis and storage .
  • Research and Development : HDB is employed in drug research to study metabolic pathways and interactions involving Bosentan. It aids in understanding how modifications in drug structure influence pharmacological activity and safety .

Case Studies

Several studies have highlighted the relevance of this compound in clinical and laboratory settings:

  • A study published in Drug Metabolism & Disposition demonstrated that desmethyl bosentan (a precursor to HDB) significantly induced mRNA expression of several drug transporters and metabolizing enzymes, indicating its potential role in drug interactions .
  • Another research effort focused on the pharmacokinetic profiles of bosentan metabolites, including HDB, revealing insights into their contributions to therapeutic outcomes and side effects associated with PAH treatments .

相似化合物的比较

Uniqueness: this compound is unique in that it is a specific metabolite of Bosentan, produced through the action of cytochrome P450 enzymes. Its specific interactions with endothelin receptors and its role in the metabolic pathway of Bosentan distinguish it from other similar compounds .

生物活性

Hydroxy desmethyl bosentan (Ro 64-1056) is a significant metabolite of bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Understanding the biological activity of this compound is crucial for evaluating its pharmacological properties, potential therapeutic effects, and implications for clinical use.

This compound is generated through the metabolism of bosentan by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. This metabolite retains some pharmacological activity similar to its parent compound, impacting endothelin receptor pathways. Bosentan itself blocks the action of endothelin-1 (ET-1), a potent vasoconstrictor that plays a critical role in the pathophysiology of PAH by promoting vascular remodeling and fibrosis . this compound's role as a metabolite suggests it may contribute to the overall therapeutic effects observed with bosentan treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its absorption, distribution, metabolism, and excretion characteristics. Studies show that this compound has a bioavailability that reflects its hepatic metabolism. The average terminal elimination half-life is about 5 hours, similar to bosentan .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability~50%
Half-life~5 hours
MetabolismCYP2C9, CYP3A4
Elimination RouteBiliary excretion

Biological Activity and Drug Interactions

Research indicates that this compound exhibits varying degrees of biological activity compared to bosentan. It has been shown to induce mRNA expression of cytochrome P450 3A4 (CYP3A4) and transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (ABCG2) . In vitro studies demonstrate that this compound does not significantly inhibit P-gp but does inhibit organic anion transporting polypeptides OATP1B1 and OATP1B3 at clinically relevant concentrations .

属性

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O7S/c1-26(2,16-33)17-8-10-18(11-9-17)39(35,36)31-22-21(38-20-7-4-3-6-19(20)34)25(37-15-14-32)30-24(29-22)23-27-12-5-13-28-23/h3-13,32-34H,14-16H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCMZWROOURSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105865
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253688-62-9
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253688-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 64-1056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY-DEMETHOXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5MDJ6EBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Desmethyl Bosentan
Reactant of Route 2
Hydroxy Desmethyl Bosentan
Reactant of Route 3
Hydroxy Desmethyl Bosentan
Reactant of Route 4
Hydroxy Desmethyl Bosentan
Reactant of Route 5
Hydroxy Desmethyl Bosentan
Reactant of Route 6
Hydroxy Desmethyl Bosentan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。